L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine
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Overview
Description
L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine is a peptide composed of six amino acids: serine, isoleucine, alanine, valine, alanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can lead to the formation of serine derivatives.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and cellular communication.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture media.
Semaglutide: A peptide used in the treatment of type 2 diabetes.
Oxyntomodulin: A peptide hormone involved in appetite regulation.
Uniqueness
L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its structure allows for targeted interactions with biological molecules, making it valuable in research and therapeutic contexts.
Properties
CAS No. |
655230-43-6 |
---|---|
Molecular Formula |
C25H46N6O8 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H46N6O8/c1-9-13(6)19(31-22(35)16(26)10-32)24(37)28-14(7)20(33)29-17(11(2)3)23(36)27-15(8)21(34)30-18(12(4)5)25(38)39/h11-19,32H,9-10,26H2,1-8H3,(H,27,36)(H,28,37)(H,29,33)(H,30,34)(H,31,35)(H,38,39)/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
FIIRCBBNJZSUAU-LOVVWNRFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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